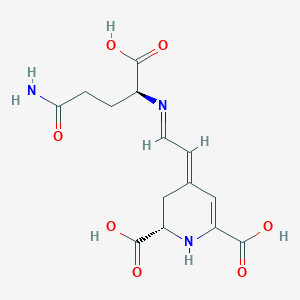

Vulgaxanthin I

Description

Vulgaxanthin-I has been reported in Ullucus tuberosus with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBJJFJKNSKTSW-MEWJKSKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317383 | |

| Record name | Vulgaxanthin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904-62-1 | |

| Record name | Vulgaxanthin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vulgaxanthin-I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vulgaxanthin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VULGAXANTHIN-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vulgaxanthin I chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vulgaxanthin I is a yellow-orange betaxanthin pigment found in various plants of the Caryophyllales order, most notably in beets (Beta vulgaris) and swiss chard.[1] As a member of the betalain family of pigments, it contributes to the vibrant coloration of these plants and possesses significant biological activities, including antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, with a focus on its potential applications in research and drug development. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a visualization of its biosynthetic pathway.

Chemical Structure and Properties

This compound is a derivative of betalamic acid, the chromophore common to all betalains, conjugated with the amino acid glutamine.[4] Its chemical structure is characterized by a dihydropyridine ring system responsible for its color and a glutamine residue.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | [5] |

| CAS Number | 904-62-1 | [5][6][7][8] |

| Molecular Formula | C₁₄H₁₇N₃O₇ | [5][6][7][8][9] |

| Molecular Weight | 339.30 g/mol | [5][7][8][9] |

| Appearance | Yellow to dark orange liquid | [10] |

| Solubility | Soluble in water and DMSO. Limited solubility in organic solvents. | [6][10] |

| Purity (commercial) | >98% by HPLC | [7] |

| Storage | -20 °C | [10] |

Table 2: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| UV-Vis Absorption Maximum (λmax) | 476 - 480 nm in water | [10][11] |

| Molar Absorption Coefficient (ε) | 46,000 (M cm)⁻¹ at 480 nm | [10] |

| Apparent Permeability Coefficient (Papp) | 6.49 (±0.21) × 10⁻⁷ cm s⁻¹ (in Caco-2 cells) | [2] |

Biosynthesis of this compound

This compound is synthesized in plants via the betalain biosynthetic pathway, which originates from the amino acid tyrosine.[9] The key steps involve the enzymatic conversion of tyrosine to L-DOPA, which then serves as a precursor for the formation of betalamic acid. The spontaneous condensation of betalamic acid with glutamine results in the formation of this compound.

Caption: Biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory properties.[2][3] Studies have shown its ability to scavenge free radicals and reduce the expression of pro-inflammatory mediators.

Anti-inflammatory Activity

In vitro studies using Caco-2 intestinal cells have demonstrated that this compound can attenuate the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This suggests a potential role in mitigating inflammatory conditions in the gut.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to donate electrons and stabilize free radicals. It has been shown to reduce cellular reactive oxygen species (ROS) levels in response to oxidative stress.

Experimental Protocols

Extraction and Purification of this compound from Beta vulgaris

This protocol is based on a flash column chromatography method.[4]

Materials:

-

Yellow beetroot (Beta vulgaris)

-

Acetonitrile (ACN)

-

Formic acid

-

Deionized water

-

Flash chromatography system

-

Reverse-phase C18 column

Procedure:

-

Extraction: Homogenize fresh yellow beetroot with a solution of 80% aqueous methanol. Centrifuge the homogenate to pellet solid debris and collect the supernatant.

-

Concentration: Evaporate the methanol from the supernatant under reduced pressure to obtain a concentrated aqueous extract.

-

Flash Chromatography:

-

Equilibrate a reverse-phase C18 flash chromatography column with 0.1% (v/v) formic acid in water.

-

Load the concentrated extract onto the column.

-

Elute with a gradient of 0-60% acetonitrile in 0.1% (v/v) formic acid.

-

Monitor the eluate at 480 nm and collect the fractions corresponding to this compound.

-

-

Purity Analysis: Assess the purity of the collected fractions using HPLC-DAD. A purity of approximately 79% can be expected with this method.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification and purity assessment of this compound.[2][12]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)

Mobile Phase:

-

Solvent A: 2% (v/v) formic acid in water

-

Solvent B: Methanol (LC-MS grade)

Gradient Elution:

| Time (min) | % Solvent B |

|---|---|

| 0 - 9 | 5 - 25 |

| 9 - 12 | 25 - 70 |

| 12 - 13 | 70 - 5 |

| 13 - 16 | 5 |

Parameters:

-

Flow Rate: 0.13 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 486 nm

-

Injection Volume: 10 µL

UV-Vis Spectrophotometry for Quantification

This protocol allows for the determination of this compound concentration in a solution.[11]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

0.05 M phosphate buffer (pH 6.5)

Procedure:

-

Dilute the this compound sample in 0.05 M phosphate buffer (pH 6.5).

-

Measure the absorbance at 476 nm and 600 nm (for correction).

-

Calculate the corrected absorbance for this compound.

-

Determine the concentration using the Beer-Lambert law and the molar extinction coefficient (ε = 48,000 M⁻¹ cm⁻¹).

In Vitro Anti-inflammatory Activity Assay in Caco-2 Cells

This protocol assesses the ability of this compound to modulate inflammatory responses in an intestinal cell model.[2][3]

Cell Culture:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they form a differentiated monolayer.

Experimental Workflow:

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells in multi-well plates and allow them to differentiate for 21 days.

-

Treatment: Pre-treat the differentiated Caco-2 cell monolayers with various concentrations of this compound (e.g., 5-80 µM) for 2 hours.

-

Inflammatory Challenge: Induce an inflammatory response by adding a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α, IL-1β), for a further 6 hours.

-

Gene Expression Analysis:

-

Isolate total RNA from the cells.

-

Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes (e.g., COX-2, iNOS, IL-6, IL-8).

-

Normalize the expression levels to a housekeeping gene.

-

-

Data Analysis: Compare the gene expression levels in this compound-treated cells to the cytokine-stimulated control to determine the anti-inflammatory effect.

Conclusion

This compound is a natural pigment with a well-defined chemical structure and promising biological activities. Its antioxidant and anti-inflammatory properties make it a compound of interest for further research in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, analyze, and evaluate the biological effects of this compound, paving the way for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Uptake and Immunomodulatory Properties of Betanin, this compound and Indicaxanthin towards Caco-2 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]

- 5. Betalain - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. KEGG PATHWAY: Betalain biosynthesis - Andrographis paniculata [kegg.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 192.248.48.160 [192.248.48.160]

A Technical Guide to the Natural Sources of Vulgaxanthin I in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vulgaxanthin I is a yellow, water-soluble betaxanthin pigment found in a variety of plants within the order Caryophyllales. As a member of the betalain family of pigments, it is gaining interest for its potential applications as a natural food colorant and for its bioactive properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the order Caryophyllales, where betalains replace anthocyanins as the primary pigments. The most well-documented and significant natural sources of this compound are varieties of Beta vulgaris and flowers of Mirabilis jalapa.

Beta vulgaris (Beetroot)

Beetroot, particularly its yellow varieties, is a principal source of this compound.[1] In red beetroot, this compound is the predominant yellow pigment, co-occurring with red-violet betacyanins like betanin.[2][3] The concentration of this compound can vary significantly between different cultivars and even between the peel and the flesh of the root.[4] The peels of B. vulgaris are often a richer source of betaxanthins compared to the flesh.[4]

Other varieties of Beta vulgaris, such as colored Swiss chard (Beta vulgaris L. ssp. cicla), also serve as sources of betalains, including this compound.[5]

Mirabilis jalapa (Four-o'clock Flower)

The flowers of Mirabilis jalapa are another notable source of this compound and other related betaxanthins, collectively known as miraxanthins.[6] The diverse flower colors observed in this plant are due to varying compositions and concentrations of different betalains.[7]

Other Plant Sources

While less extensively studied for this compound specifically, other betalain-producing plants are potential sources. These include grain or leafy amaranth (Amaranthus sp.) and cactus fruits from genera such as Opuntia and Hylocereus.[5]

Quantitative Data of this compound in Plant Sources

The following table summarizes the reported concentrations of this compound in various cultivars of Beta vulgaris. It is important to note that these values can be influenced by factors such as growing conditions, harvest time, and extraction methodology.

| Plant Source | Cultivar | Plant Part | This compound Concentration (mg/100 g Dry Extract) | Reference |

| Beta vulgaris | Tytus | Peel | 1231 | [4] |

| Beta vulgaris | Ceryl | Peel | Not specified | [4] |

| Beta vulgaris | Chrobry | Peel | Not specified | [4] |

| Beta vulgaris | Forono | Peel | Not specified | [4] |

| Beta vulgaris | Boldor | Peel | 574 | [4] |

| Beta vulgaris | Chrobry | Flesh | 609 | [4] |

| Beta vulgaris | Boldor | Flesh | 317 | [4] |

Experimental Protocols

The extraction, identification, and quantification of this compound from plant sources typically involve chromatographic techniques.

Extraction and Purification of this compound

A common method for isolating this compound from yellow beets (Beta vulgaris var. lutea) is as follows:

-

Initial Extraction : The plant material is homogenized and extracted with an aqueous ethanol solution (e.g., 70:30 ethanol:water).[1]

-

Purification by Anion Exchange Chromatography : The crude extract is loaded onto an anion exchange column (e.g., Sephadex DEAE). This compound, being anionic, binds to the column. Elution is typically performed with a salt gradient.[1]

-

Adsorption Chromatography : Further purification can be achieved using adsorption chromatography on polyamide powder.[1]

-

Solid-Phase Extraction (SPE) : For sample concentration and desalting, SPE can be employed. This technique can also separate betaxanthins from betacyanins based on their pH-dependent retention characteristics.[1]

Identification and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard for identifying and quantifying this compound.

-

Chromatographic System : An ultra-high-speed liquid chromatograph with a UV-Vis detector and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

-

Column : A reverse-phase C18 column (e.g., 100 mm × 2.1 mm I.D., 3.5 μm) is typically used.[8]

-

Mobile Phase : A binary gradient of an acidified aqueous solution (e.g., 2% formic acid in water, Solvent A) and methanol (Solvent B).[8]

-

Gradient Elution : A typical gradient might be:

-

0-9 min: 5% to 25% B

-

9-12 min: Increase to 70% B

-

13-16 min: Return to 5% B[8]

-

-

Flow Rate : A constant flow rate of around 0.13 mL/min.[8]

-

Detection :

-

Quantification : Quantification is performed by integrating the peak areas from the chromatogram and comparing them to a standard curve generated with purified this compound.[8]

Biosynthesis of this compound

This compound biosynthesis is a branch of the general betalain biosynthetic pathway, which originates from the amino acid L-tyrosine. The key steps are the formation of the chromophore, betalamic acid, followed by its condensation with an amino acid.

-

Tyrosine to L-DOPA : The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This step is catalyzed by a tyrosinase.[9]

-

L-DOPA to Betalamic Acid : L-DOPA is then converted to betalamic acid through a series of enzymatic reactions involving DOPA 4,5-dioxygenase (DOD).[9]

-

Condensation with Glutamine : The final step in this compound formation is the spontaneous, non-enzymatic condensation of betalamic acid with the amino acid L-glutamine.[10]

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets [mdpi.com]

- 4. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Uptake and Immunomodulatory Properties of Betanin, this compound and Indicaxanthin towards Caco-2 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of Vulgaxanthin I in Beta vulgaris

An In-depth Technical Guide on the Biosynthesis of Vulgaxanthin I in Beta vulgaris

Introduction

This compound is a prominent yellow betaxanthin pigment found in the vacuoles of beetroots (Beta vulgaris) and other plants within the Caryophyllales order.[1][2][3][4] As a water-soluble, nitrogen-containing compound, it contributes significantly to the vibrant coloration of these plants.[4][5] Beyond its role as a natural colorant, this compound and other betalains are recognized for their antioxidant properties and potential health benefits, making their biosynthetic pathway a subject of intensive research.[2][6] This guide provides a detailed technical overview of the this compound biosynthesis pathway in Beta vulgaris, intended for researchers, scientists, and professionals in drug development. It covers the core biochemical steps, key enzymes, regulatory mechanisms, quantitative data, and relevant experimental protocols.

The Biosynthesis Pathway of this compound

The formation of this compound is an integral part of the broader betalain biosynthetic pathway, which originates from the amino acid L-tyrosine.[5][7] The pathway can be segmented into two primary stages: the formation of the chromophore precursor, betalamic acid, and its subsequent spontaneous condensation with an amino acid.[4][8]

Stage 1: Formation of Betalamic Acid

-

Tyrosine Hydroxylation: The pathway initiates with the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[5][9] This crucial step is catalyzed by cytochrome P450 enzymes of the CYP76AD family.[5][7] In Beta vulgaris, specific isoforms like BvCYP76AD5 have been implicated in the branch of the pathway leading to betaxanthins.[10][11]

-

L-DOPA Cleavage: The aromatic ring of L-DOPA is then cleaved by the enzyme 4,5-DOPA-extradiol-dioxygenase (DODA) .[8][12] This non-heme iron-dependent enzyme opens the ring between carbons 4 and 5 to yield the unstable intermediate, 4,5-seco-DOPA.[8][12] This step is considered a rate-limiting factor in the overall betalain pathway.[13]

-

Spontaneous Cyclization: The 4,5-seco-DOPA molecule is unstable and undergoes a spontaneous, non-enzymatic cyclization to form (S)-betalamic acid, the central precursor for all betalain pigments.[4][5][12]

Stage 2: Formation of this compound

-

Spontaneous Condensation: The final step in this compound biosynthesis is a spontaneous Schiff base condensation reaction. The aldehyde group of betalamic acid reacts with the primary amine group of L-glutamine.[2][14] This non-enzymatic reaction yields the stable yellow pigment, this compound.[14] The availability of various amino acids or amines at the site of synthesis dictates the specific type of betaxanthin produced.[4][14]

Key Enzymes and Pathway Regulation

The biosynthesis of this compound is orchestrated by a few key enzymes and is subject to transcriptional regulation.

-

Cytochrome P450 (CYP76AD family): These enzymes catalyze the initial hydroxylation of tyrosine to L-DOPA. Different members of this family, such as BvCYP76AD1 and BvCYP76AD5 in Beta vulgaris, exhibit varied activities and may channel precursors towards either betacyanin (red) or betaxanthin (yellow) synthesis.[10][11]

-

4,5-DOPA-extradiol-dioxygenase (DODA): This is arguably the most critical enzyme in the pathway, catalyzing the formation of the betalamic acid precursor.[8][13] The Beta vulgaris DODA (BvDOD) has been structurally and kinetically characterized.[8][12] It belongs to the extradiol dioxygenase superfamily and its activity is essential for pigment production.[8][15]

-

Regulation: The expression of betalain biosynthetic genes is primarily controlled by MYB transcription factors.[5] Furthermore, the availability of the initial precursor, L-tyrosine, is a significant control point. Beta vulgaris possesses a specialized arogenate dehydrogenase (BvADHα) with relaxed feedback inhibition by tyrosine, which contributes to the high levels of betalain accumulation in beetroots.[10][13]

Quantitative Data

The following tables summarize key quantitative data related to the this compound pathway and its components.

Table 1: Kinetic Properties of Beta vulgaris 4,5-DOPA-extradiol-dioxygenase (BvDOD)

| Parameter | Value | Reference |

| Optimal pH | 8.0 - 8.5 | [8][12] |

| K_m (for L-DOPA) | 2.734 mM | [8] |

| V_max | 11.42 nM/s | [8] |

| k_cat | 0.095 s⁻¹ | [12] |

Table 2: Physicochemical Properties of this compound

| Property | Description | Reference |

| Absorption Maximum (λ_max) | 476 nm | [3] |

| Stability | Less stable than betacyanins (e.g., betanin), particularly sensitive to heat. Half-life is significantly lower than betanin upon heating. | [1] |

| pH Stability | Relatively stable in the pH range of 3 to 7. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the study of this compound biosynthesis.

Protocol 1: HPLC Assay for this compound Formation [14]

This protocol is adapted from studies investigating the enzymatic and spontaneous formation of betaxanthins.

-

Reaction Mixture Preparation:

-

Combine 50 µL of 0.1 M Potassium Phosphate (KPi) buffer (pH 6.5) containing 50 mM ascorbate.

-

Add 20 µL of 10 mM L-Glutamine.

-

Add 20 µL of protein extract (if testing for enzymatic activity) or buffer (for spontaneous reaction).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Reaction Initiation:

-

Start the reaction by adding 10 µL of betalamic acid (5 nmol) in water.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding 100 µL of methanol.

-

-

Sample Preparation and Analysis:

-

Centrifuge the mixture at 15,000 x g for 5 minutes.

-

Analyze 50 µL of the supernatant by HPLC.

-

Detection is typically performed at 475 nm to quantify this compound.[14]

-

Protocol 2: Purification of this compound from Beta vulgaris [1]

This method allows for the isolation of this compound for further characterization.

-

Extraction:

-

Homogenize fresh yellow beet (Beta vulgaris var. lutea) tissue in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge to remove cell debris and collect the supernatant.

-

-

Anion Exchange Chromatography:

-

Load the crude extract onto a Sephadex DEAE column.

-

Elute with a salt gradient to separate this compound from other charged molecules.

-

-

Adsorption Chromatography:

-

Pool the this compound-containing fractions and apply them to a polyamide powder column.

-

Wash the column to remove impurities.

-

Elute the purified this compound using an appropriate solvent system.

-

-

Quantification and Verification:

Visualizations

Diagram 1: Biosynthesis Pathway of this compound

Caption: The enzymatic and spontaneous steps in the biosynthesis of this compound from L-Tyrosine.

Diagram 2: Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound formation using an HPLC-based assay.

Conclusion

The biosynthesis of this compound in Beta vulgaris is a concise and efficient pathway that relies on a limited number of key enzymatic steps followed by spontaneous chemical reactions. The conversion of L-tyrosine to L-DOPA and the subsequent cleavage of L-DOPA by DODA are the critical enzymatic chokepoints, with the final condensation of betalamic acid and L-glutamine occurring spontaneously. A thorough understanding of the enzymes, their kinetics, and the regulatory networks controlling this pathway is essential for efforts aimed at metabolic engineering, enhancing the nutritional value of crops, and optimizing the production of betalains for use as natural food colorants and bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Vulgaxanthin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake and Immunomodulatory Properties of Betanin, this compound and Indicaxanthin towards Caco-2 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. Debottlenecking the L-DOPA 4,5-dioxygenase step with enhanced tyrosine supply boosts betalain production in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

Vulgaxanthin I: A Technical Guide on its Core Roles in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Vulgaxanthin I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains. Found predominantly in plants of the order Caryophyllales, it plays multifaceted roles essential for plant survival, interaction, and defense. This technical guide provides an in-depth examination of the physiological functions of this compound, its biosynthesis, its significant antioxidant properties, and its response to environmental stressors. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates critical pathways and workflows to serve as a comprehensive resource for researchers in plant biology and natural product development.

Introduction to this compound

This compound is a nitrogen-containing pigment responsible for the yellow to orange hues in various plant tissues, including flowers and roots. As a member of the betalain family, its presence is mutually exclusive with anthocyanins in the plant kingdom.[1] Betalains are categorized into the red-violet betacyanins and the yellow-orange betaxanthins, with this compound being a principal pigment in the latter group, particularly in species like red and yellow beets (Beta vulgaris).[2][3] Its core structure results from the condensation of betalamic acid with the amino acid glutamine.[3] Beyond its role as a simple colorant, this compound is a potent antioxidant and is implicated in plant stress responses, making it a molecule of significant interest.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader betalain synthesis pathway, which originates from the amino acid tyrosine.[1] The pathway involves several key enzymatic steps to produce the chromophore precursor, betalamic acid.

-

Tyrosine to L-DOPA: The initial step is the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by a tyrosinase.[1]

-

L-DOPA to Betalamic Acid: L-DOPA is then converted to betalamic acid through the enzymatic action of 4,5-DOPA-extradiol-dioxygenase (DODA).[1] This step is a critical branching point in the pathway.

-

Condensation with Glutamine: this compound is formed via a spontaneous Schiff base condensation reaction between the aldehyde group of betalamic acid and the amino group of glutamine.[3]

This pathway highlights a metabolically efficient method for producing a range of pigments from a common precursor.

Physiological Roles in Plants

Pigmentation and Pollinator Attraction

The most visible role of this compound is providing vibrant yellow coloration to flowers and other plant tissues.[5] This pigmentation is crucial for attracting pollinating insects, playing a direct part in the plant's reproductive cycle.[5] Unlike pH-sensitive anthocyanins, betalains like this compound offer stable coloration across a broad pH range, ensuring a reliable visual signal for pollinators.[1]

Antioxidant Activity and Photoprotection

This compound exhibits significant antioxidant activity, which is vital for protecting the plant from oxidative damage caused by reactive oxygen species (ROS).[2][3] ROS are generated as byproducts of normal metabolic processes and in response to environmental stresses such as high light, UV radiation, and pathogen attack.

The antioxidant capacity of betaxanthins, including this compound, has been shown to be superior to many other natural antioxidants due to the presence of hydroxyl and imino groups in their structure.[3] By efficiently dissipating absorbed light energy as heat, this compound also serves a photoprotective role, shielding the photosynthetic apparatus from potential damage.[5]

Role in Stress Response

The accumulation of this compound is often triggered by plant stress responses.[4] Studies have shown that the application of stress-related compounds, such as the ethylene-releaser ethephon, leads to an increased expression of betalain biosynthetic genes, including those responsible for this compound formation.[4] This suggests that this compound is an active component of the plant's defense mechanism, likely due to its antioxidant properties that help mitigate cellular damage during periods of stress.

Quantitative Data Summary

The concentration and stability of this compound vary based on cultivar, growing conditions, and post-harvest processing.

Table 1: this compound Content in Beta vulgaris Varieties

| Beta vulgaris Variety | This compound Content (mg/100 mL extract) | Betacyanin to Betaxanthin Ratio | Reference |

|---|---|---|---|

| Sugar Beet 'Labonita' | Not specified, but contributes to total betalains | < 1.0 | [3] |

| Swiss Chard 'Lucullus' | Not specified, but contributes to total betalains | < 1.0 | [3] |

| Fodder Beet 'Monro' | Not specified, but contributes to total betalains | < 1.0 | [3] |

| Beetroot 'Monorubra' | Lower than betacyanin content | > 1.0 | [3] |

| Beetroot 'Libero' | Lower than betacyanin content | > 1.0 | [3] |

Note: In many non-red varieties, the betaxanthin content is higher than the betacyanin content, resulting in a ratio below 1.0.[3]

Table 2: Thermal Stability of Purified this compound at pH 5.0

| Temperature (°C) | Half-Life (minutes) | Reference |

|---|---|---|

| 45°C | 282 | [6] |

| 55°C | 100 | [6] |

| 65°C | 27 | [6] |

Note: this compound is most stable at pH 5.0 and is less stable in its purified form compared to when it is in beet juice, indicating that other components in the juice matrix contribute to its stability.[6]

Experimental Protocols

Extraction and Purification of this compound

A common protocol for isolating this compound from plant material, such as yellow beets (Beta vulgaris var. lutea), involves multiple chromatographic steps.[6]

-

Homogenization and Extraction: Plant tissue is homogenized in an appropriate buffer. Betalains can be extracted using conventional acidic maceration (pH 5).[6]

-

Anion Exchange Chromatography: The crude extract is first purified using anion exchange chromatography (e.g., Sephadex DEAE).[6] This step separates molecules based on their net surface charge.

-

Adsorption Chromatography: Further purification is achieved through adsorption chromatography on polyamide powder.[6] This separates compounds based on differences in their affinity for the stationary phase.

-

Purity Confirmation: The purity of the collected fractions is confirmed using reverse-phase High-Performance Liquid Chromatography (HPLC).[7]

Quantification by UV/Vis Spectrophotometry

Spectrophotometry is a rapid and widely used method for quantifying this compound in extracts.[3]

-

Sample Preparation: The extract is diluted in a suitable buffer (e.g., Mcllvaine buffer, pH 6.5).

-

Absorbance Measurement: Absorbance is measured at three wavelengths:

-

Concentration Calculation: The concentration is calculated using the corrected absorbance value and the molar extinction coefficient. The absorption of this compound is determined after correcting for impurities and the overlapping absorbance of betanin.[3] The concentration of this compound (in mg/L) can be calculated using the formula: C = (y * DF * MW * 1000) / (ε * l), where y is the corrected absorbance, DF is the dilution factor, MW is the molecular weight, ε is the molar extinction coefficient (A1% = 750), and l is the path length.[2]

Signaling Pathways and Bioactivity

While specific signaling pathways triggered by this compound in plants are still an active area of research, studies on its effects in other biological systems offer valuable insights. In human intestinal Caco-2 cells, this compound demonstrated anti-inflammatory effects by reducing the transcription of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible NO-synthase (iNOS).[8][9] These processes are often regulated by the NF-κB signaling pathway.[8]

Although plants do not have a direct NF-κB homolog, functionally analogous pathways involving transcription factors regulate defense and stress responses. The demonstrated bioactivity of this compound suggests it may interact with these pathways to modulate the expression of antioxidant and defense-related genes in plants, contributing to overall stress tolerance.

Conclusion and Future Directions

This compound is far more than a simple plant pigment. Its roles in pollinator attraction, photoprotection, and robust antioxidant defense underscore its importance in plant physiology. The quantitative data on its stability and concentration in various cultivars provide a valuable baseline for agricultural and food science applications. While its biosynthetic pathway is well-understood, further research is needed to elucidate the precise signaling cascades it modulates within plant cells, particularly in response to biotic and abiotic stress. Understanding these pathways could unlock new avenues for developing stress-resistant crops and harnessing the full potential of this bioactive molecule for pharmaceutical and nutraceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Uptake and Immunomodulatory Properties of Betanin, this compound and Indicaxanthin towards Caco-2 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Vulgaxanthin I and its Relation to Betalain Pigments: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betalains are a class of water-soluble nitrogenous pigments found in plants of the order Caryophyllales, where they replace anthocyanins. These pigments are responsible for the vibrant yellow, orange, red, and violet colors observed in plants such as beetroot (Beta vulgaris), cactus pear (Opuntia ficus-indica), and amaranth (Amaranthus spp.). Betalains are divided into two main structural groups: the red-violet betacyanins and the yellow-orange betaxanthins. Vulgaxanthin I is a prominent betaxanthin, contributing significantly to the yellow coloration of many of these plants, most notably in yellow beet varieties.

This technical guide provides an in-depth overview of this compound, detailing its chemical properties, its biosynthetic relationship with other betalains, quantitative data on its stability and antioxidant properties, and detailed experimental protocols for its analysis.

Chemical Properties and Structure of this compound

This compound is chemically known as (2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[1]. Its structure is characterized by the condensation of betalamic acid with the amino acid glutamine[2]. This core structure, a 1,7-diazaheptamethinium system, is responsible for its yellow color and antioxidant properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₃O₇ | PubChem[1] |

| Molecular Weight | 339.30 g/mol | PubChem[1] |

| CAS Number | 904-62-1 | PubChem[1] |

| Appearance | Yellow-orange pigment | [3] |

| Solubility | Water-soluble | [4] |

| Maximum Absorption (λmax) | ~476-486 nm in water | [5][6] |

The Betalain Biosynthetic Pathway

This compound shares a common biosynthetic origin with all other betalain pigments. The pathway begins with the amino acid tyrosine. A series of enzymatic and spontaneous reactions lead to the formation of the chromophore betalamic acid, which is the precursor to both betaxanthins and betacyanins.

The key steps in the pathway are:

-

Hydroxylation of Tyrosine: Tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by a tyrosinase or a cytochrome P450 enzyme (CYP76AD family)[5][7].

-

Formation of Betalamic Acid: L-DOPA is cleaved by L-DOPA 4,5-dioxygenase (DODA) to form 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid[7].

-

Formation of Betaxanthins: Betalamic acid spontaneously condenses with various amino acids or amines to form the corresponding betaxanthins. The condensation with glutamine results in the formation of this compound[2].

-

Formation of Betacyanins: For the synthesis of betacyanins, L-DOPA is first oxidized and cyclized to form cyclo-DOPA, a reaction also catalyzed by CYP76AD enzymes. Cyclo-DOPA (often glycosylated) then condenses with betalamic acid to form the red-violet betacyanins, such as betanin[7].

Quantitative Data

Stability of this compound

This compound is known to be less stable than its betacyanin counterparts, such as betanin. Its stability is significantly influenced by pH and temperature.

Table 4.1.1: Thermal Stability of this compound at pH 5.0

| Temperature (°C) | Half-life (minutes) |

| 45 | 282 |

| 55 | 100 |

| 65 | 27 |

| Source: Singer and von Elbe (1980), as cited in |

The activation energy for the degradation of this compound has been calculated to be 25.2 ± 3.9 kcal/mole. This compound generally exhibits maximum stability in the pH range of 5 to 6.

Antioxidant Activity

Betalains are potent antioxidants due to their ability to donate electrons and scavenge free radicals. The antioxidant capacity of this compound has been compared to other betalains in various assays.

Table 4.2.1: Comparative Antioxidant Activity of Betalains

| Compound | Assay | Result | Source |

| This compound | DPPH Radical Scavenging | Less potent than Betanin | |

| Betanin | DPPH Radical Scavenging | More potent than this compound and Indicaxanthin | |

| Indicaxanthin | DPPH Radical Scavenging | Least potent among the three | |

| This compound | Intracellular ROS Inhibition (Caco-2 cells) | Suppression of ROS at 20 and 80 µM (<30%) | |

| Betanin | Intracellular ROS Inhibition (Caco-2 cells) | Most pronounced suppression (<64%) | |

| Indicaxanthin | Intracellular ROS Inhibition (Caco-2 cells) | Only a 14% reduction at 80 µM |

The higher antioxidant activity of betacyanins like betanin is often attributed to the presence of a phenolic group, which enhances their hydrogen-atom or electron-donating ability.

Experimental Protocols

Extraction and Purification of this compound from Beta vulgaris

This protocol describes a general method for the extraction and purification of this compound from yellow beetroot.

Materials:

-

Yellow beetroot (Beta vulgaris var. lutea)

-

Methanol/water (80/20 v/v) with 50 mM ascorbic acid

-

Citric acid

-

Diatomaceous earth

-

Anion exchange resin (e.g., Sephadex DEAE)

-

Polyamide powder

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Preparation: Wash and chop fresh yellow beetroots.

-

Extraction: Homogenize the chopped beetroots with the methanol/water solvent containing ascorbic acid at a solid-to-liquid ratio of 1:5 (w/v). Adjust the pH to 5.5 with citric acid to enhance stability. Stir continuously under nitrogen and protect from light for 30 minutes.

-

Clarification: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to remove solid debris. Filter the supernatant through a bed of diatomaceous earth.

-

Solvent Removal: Concentrate the extract under vacuum using a rotary evaporator at a temperature below 35°C.

-

Purification (Anion Exchange Chromatography):

-

Equilibrate a Sephadex DEAE column with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

-

Load the concentrated extract onto the column.

-

Wash the column with the equilibration buffer to remove unbound compounds.

-

Elute the bound betalains using a salt gradient (e.g., 0.1 M to 1.0 M NaCl in the same buffer). This compound will elute at a specific salt concentration.

-

-

Purification (Adsorption Chromatography):

-

Further purify the this compound-containing fractions on a polyamide column.

-

Elute with a stepwise gradient of methanol in water.

-

-

Final Steps: Combine the pure fractions, remove the solvent under vacuum, and freeze-dry the purified this compound. Store the powder at -20°C in the dark.

Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: With a Diode Array Detector (DAD)

-

Column: Kinetex C18, 100 mm × 4.6 mm, 5.0 µm particle size

-

Mobile Phase A: 2% Formic acid in water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 40°C

-

Detection Wavelength: 480 nm

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 99 | 1 |

| 12 | 89 | 11 |

| 24 | 40 | 60 |

| 24.01 | 10 | 90 |

| 30 | 10 | 90 |

| 30.01 | 99 | 1 |

| 35 | 99 | 1 |

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in water. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the extracted and/or purified samples in demineralized water to a concentration within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time and UV-Vis spectrum. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Antioxidant Activity Assays

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

Prepare a 60 µM solution of DPPH in 80% ethanol.

-

Prepare various concentrations of the this compound sample (and other betalains for comparison) in 80% ethanol.

-

Add 0.1 mL of the sample solution to 3.9 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515 nm against a blank (80% ethanol). A control sample containing 0.1 mL of 80% ethanol instead of the sample is also measured.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Procedure:

-

ABTS•+ Radical Generation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.

-

-

Assay:

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the this compound sample.

-

Add 20 µL of the sample to 200 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

Conclusion

This compound is a key betaxanthin pigment with significant contributions to the color and antioxidant properties of various plants. While it is less stable than betacyanins, its vibrant yellow hue and biological activity make it a compound of interest for the food, pharmaceutical, and cosmetic industries. Understanding its chemical properties, biosynthetic pathway, and stability is crucial for its effective extraction, purification, and application. The detailed protocols provided in this guide offer a framework for the robust analysis of this compound, enabling further research into its potential health benefits and applications.

References

- 1. betalain biosynthetic pathway: Topics by Science.gov [science.gov]

- 2. brockingtonlab.co.uk [brockingtonlab.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

Vulgaxanthin I: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains.[1] Naturally occurring in plants of the order Caryophyllales, it is most notably found in beets (Beta vulgaris) and swiss chard.[1] As a natural antioxidant, this compound has garnered interest for its potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery, historical research, physicochemical properties, and biological activities of this compound, with a focus on experimental protocols and signaling pathways relevant to drug development.

Discovery and Historical Research

Prior to this, the chemical nature of the yellow pigments in beets was not well understood. Piattelli and his team employed a combination of chromatographic techniques and spectroscopic analysis to isolate and characterize these compounds.[2][4] Their work established that betaxanthins, including this compound, are formed by the condensation of betalamic acid with an amino acid or amine.[2] In the case of this compound, this amino acid is glutamine.[3]

The early research also highlighted the inherent instability of this compound, particularly its sensitivity to heat and pH, a characteristic that continues to be a key consideration in its extraction and application.[5]

Physicochemical and Biological Properties

This compound exhibits distinct physicochemical properties that are crucial for its isolation, characterization, and potential applications. Its biological activities, particularly its antioxidant and anti-inflammatory effects, are of significant interest in the context of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇N₃O₇ | [6] |

| Molecular Weight | 339.30 g/mol | [6] |

| CAS Number | 904-62-1 | [6] |

| Molar Extinction Coefficient (ε) | 48,000 L mol⁻¹ cm⁻¹ | |

| Maximum Absorption (λmax) | ~478-480 nm | [4][7] |

| Fluorescence Quantum Yield (Φf) | 7.3 x 10⁻³ |

Antioxidant and Anti-inflammatory Activities

This compound demonstrates notable antioxidant and anti-inflammatory properties. Studies have shown its ability to scavenge free radicals and modulate key inflammatory signaling pathways. A comparative overview of its antioxidant activity is provided in Table 2.

| Assay | Activity of this compound | Reference |

| DPPH Radical Scavenging | Demonstrated activity, but less potent than betanin. | [8][9] |

| Superoxide Radical (O₂⁻) Scavenging | Showed scavenging activity. | [8] |

| Cellular Reactive Oxygen Species (ROS) Generation | Suppressed H₂O₂-stimulated ROS generation in Caco-2 cells at 20 and 80 µM. |

This compound exerts its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[8] It has been shown to downregulate the expression of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in intestinal epithelial cells.[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, based on established and contemporary research.

Historical Isolation Protocol (Adapted from Piattelli, Minale, and Prota, 1965)

This protocol outlines the classical method used for the initial isolation of this compound.

Workflow for Historical Isolation of this compound

Caption: Workflow for the historical isolation of this compound.

Step-by-Step Protocol:

-

Extraction: Mince fresh yellow beetroots and extract with methanol at room temperature.

-

Concentration: Concentrate the methanolic extract under reduced pressure to obtain a syrup.

-

Anion Exchange Chromatography: Dissolve the syrup in a minimal amount of water and apply to a column of Dowex 1-X2 (acetate form).

-

Elution (Anion Exchange): Wash the column with water to remove sugars and other impurities. The betaxanthins are retained on the column.

-

Polyamide Column Chromatography: Elute the betaxanthins from the Dowex column and apply the eluate to a polyamide column.

-

Elution (Polyamide): Elute the polyamide column with water. This compound and II will separate.

-

Crystallization: Collect the fraction containing this compound, concentrate it, and allow it to crystallize.

Modern Purification by Flash Chromatography

This protocol describes a more rapid and efficient method for purifying this compound using flash chromatography.[11]

Workflow for Flash Chromatography Purification of this compound

Caption: Modern purification workflow for this compound using flash chromatography.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a crude extract from yellow beetroot, for example, using ultrasound-assisted extraction with 30% ethanol.

-

Flash Chromatography System: Utilize a flash chromatography system equipped with a C18 column.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

-

-

Gradient Elution: Apply a linear gradient of 0-60% mobile phase B over a suitable time period (e.g., 10 column volumes).

-

Detection: Monitor the elution at 254 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Confirmation: Analyze the collected fractions by reverse-phase HPLC to confirm the purity of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in extracts.[11][12]

Step-by-Step Protocol:

-

HPLC System: Use an HPLC system with a Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Water/formic acid (99:1 v/v).

-

Mobile Phase B: Methanol/water (80:20 v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-30 µL.

-

Column Temperature: 30-40 °C.

-

Detection: Monitor at 470 nm for this compound.[12]

-

Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

This compound can attenuate the inflammatory response by interfering with the NF-κB signaling pathway.[8] This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

NF-κB Signaling Pathway and this compound Intervention

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

The diagram illustrates that this compound is proposed to inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[8]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes.

Nrf2 Signaling Pathway and this compound Activation

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

This compound is thought to contribute to the activation of the Nrf2 pathway.[8] By potentially modifying Keap1, the repressor of Nrf2, or by inducing mild oxidative stress, this compound may facilitate the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes that protect the cell from oxidative damage.

Conclusion

This compound, since its discovery and characterization in the 1960s, has emerged as a betalain of significant interest due to its antioxidant and anti-inflammatory properties. The development of modern purification techniques has facilitated its study and potential application. Its ability to modulate the NF-κB and Nrf2 signaling pathways underscores its potential as a lead compound in the development of new therapeutics for inflammatory and oxidative stress-related diseases. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in preclinical and clinical settings.

References

- 1. Vulgaxanthin - Wikipedia [en.wikipedia.org]

- 2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H17N3O7 | CID 135438599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uptake and Immunomodulatory Properties of Betanin, this compound and Indicaxanthin towards Caco-2 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 192.248.48.160 [192.248.48.160]

- 11. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]

- 12. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes [mdpi.com]

Vulgaxanthin I: A Comprehensive Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beetroot (Beta vulgaris) and swiss chard. As a member of the betalain family of pigments, this compound has garnered significant interest for its potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its biological mechanisms. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, detailed experimental protocols, and a visualization of its proposed biological signaling pathways.

Spectroscopic Data

The unique chemical structure of this compound gives rise to a distinct spectroscopic signature, which is crucial for its characterization. The following tables summarize the key quantitative data from UV-Visible absorption, fluorescence, and mass spectrometry analyses.

Table 1: UV-Visible Absorption Spectroscopy Data

| Property | Value | Solvent/Conditions | Reference |

| λmax (Maximum Absorbance Wavelength) | 476 nm | Water | [1] |

| Molar Extinction Coefficient (ε) | 48,000 L·mol⁻¹·cm⁻¹ | Water | [2] |

Table 2: Fluorescence Spectroscopy Data

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | ~476 nm | Aqueous and alcoholic solutions | [3] |

| Emission Maximum (λem) | ~551 nm | Aqueous and alcoholic solutions | [3] |

| S1 State Lifetimes | 2.9 ps and 37 ps | Water | [1] |

Table 3: Mass Spectrometry Data

| Property | Value | Ionization Mode | Reference |

| Protonated Molecule [M+H]⁺ (m/z) | 340 | Positive Electrospray Ionization (ESI) | [4] |

Experimental Protocols

Accurate and reproducible spectroscopic analysis of this compound relies on standardized experimental procedures. The following sections detail the methodologies for its purification and subsequent spectroscopic characterization.

Isolation and Purification of this compound

A common method for isolating this compound from plant sources, such as yellow beetroot, involves flash column chromatography.

Protocol:

-

Extraction: The plant material is typically extracted with an ethanol/water mixture.

-

Chromatography: The crude extract is subjected to flash column chromatography. A gradient elution with acetonitrile and water, both containing 0.1% (v/v) formic acid, is employed to separate the different betalains.

-

Fraction Collection: Fractions are collected based on UV detection at 280 nm and 470 nm (for betaxanthins).

-

Purity Confirmation: The purity of the this compound containing fractions is confirmed by reverse-phase High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

Protocol:

-

Sample Preparation: A solution of purified this compound is prepared in a suitable solvent, typically water or a buffer solution.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance spectrum is recorded over a wavelength range of 350-700 nm. The solvent is used as a blank to establish a baseline.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Protocol:

-

Sample Preparation: A dilute solution of purified this compound is prepared in a high-purity solvent (e.g., water or ethanol).

-

Instrumentation: A spectrofluorometer is used for the analysis.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, the sample is excited at its absorption maximum (~476 nm), and the emission is scanned over a higher wavelength range.

-

To obtain the excitation spectrum, the emission wavelength is fixed at the maximum (~551 nm), and the excitation wavelengths are scanned.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is essential for the separation, identification, and quantification of this compound in complex mixtures.

Protocol:

-

Chromatographic System: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm I.D., 3.5 μm) is typically used.[4]

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Gradient Program: A typical gradient involves a linear increase in the proportion of Solvent B over time. For example, starting with a low percentage of B and gradually increasing to elute the compounds.[4]

-

Flow Rate: A constant flow rate, for instance, 0.13 mL/min, is maintained.[4]

-

Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A purified and lyophilized sample of this compound is dissolved in a deuterated solvent such as deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the structural elucidation and assignment of proton and carbon signals.

Signaling Pathways and Logical Relationships

This compound is recognized for its biological activities, primarily as an antioxidant and anti-inflammatory agent. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity: The Nrf2-ARE Pathway

This compound is proposed to exert its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

References

Vulgaxanthin I: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 904-62-1 Molecular Formula: C₁₄H₁₇N₃O₇

This technical guide provides an in-depth overview of Vulgaxanthin I, a naturally occurring betaxanthin pigment. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, synthesis, purification, and biological activities.

Physicochemical Properties

This compound is a yellow, water-soluble pigment found in various plants of the Caryophyllales order, most notably in beets (Beta vulgaris)[1]. As a member of the betaxanthin class of compounds, its structure is characterized by the condensation of betalamic acid with L-glutamine[1][2].

| Property | Value | Source |

| CAS Number | 904-62-1 | [3][4] |

| Molecular Formula | C₁₄H₁₇N₃O₇ | [4] |

| Molecular Weight | 339.30 g/mol | [5] |

| Appearance | Yellow to dark orange liquid | [5] |

| Solubility | Water, DMSO | [5] |

| UV-Visible λmax | 476 nm | [6][7] |

| Molar Absorption Coefficient | 46,000 (M cm)⁻¹ at 480 nm | [5] |

Synthesis and Purification

Experimental Protocol: Semi-synthesis and Purification of this compound

This protocol is adapted from methods described for the semi-synthesis of betaxanthins[9][10][11].

Materials:

-

Betalamic acid (obtained from the hydrolysis of betanin from red beet extract)

-

L-glutamine

-

Phosphate buffer (pH 6.5)

-

Flash chromatography system

-

C18 column

-

Acetonitrile (ACN)

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with a DAD detector

-

Mass spectrometer (MS)

Procedure:

-

Semi-synthesis:

-

Dissolve betalamic acid in phosphate buffer (pH 6.5).

-

Add an excess of L-glutamine to the solution to drive the reaction towards this compound formation.

-

Allow the reaction to proceed at room temperature. The reaction is spontaneous and typically proceeds to completion.

-

-

Purification by Flash Chromatography:

-

Load the reaction mixture onto a C18 flash chromatography cartridge.

-

Elute the compounds using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient would be from 0% to 60% acetonitrile[3][12][13].

-

Monitor the elution at 480 nm to detect this compound.

-

Collect the fractions containing the yellow pigment.

-

-

Purity Analysis by HPLC:

-

Analyze the collected fractions using a reverse-phase HPLC system with a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[3][12][13].

-

Monitor the chromatogram at 486 nm.

-

Purities of up to 79% have been reported using this method[3][12][13]. Further purification steps may be required to achieve higher purity.

-

Spectroscopic Data

UV-Visible Spectroscopy

This compound exhibits a characteristic absorption maximum in the visible region, which is responsible for its yellow color.

| Parameter | Value |

| λmax | 476 nm[6][7] |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of this compound.

| Parameter | Value | Source |

| Protonated Molecular Ion [M+H]⁺ | m/z 340 | [7] |

| Daughter Ions | m/z 323 ([M+H - NH₃]⁺), m/z 277 ([M+H - NH₃ - CO₂ - 2H]⁺) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for drug development.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. It has been shown to downregulate the expression of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory effects of this compound on a cell line such as Caco-2 intestinal cells[14][15].

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Inflammatory stimulus (e.g., a combination of TNF-α and IL-1β)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Primers for target genes (COX-2, iNOS, IL-6, IL-8)

Procedure:

-

Cell Culture and Treatment:

-

Culture Caco-2 cells to confluence.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce inflammation by adding the inflammatory stimulus (e.g., TNF-α and IL-1β) and incubate for a further period (e.g., 6 hours).

-

-

RNA Extraction and qRT-PCR:

-

Extract total RNA from the cells using a commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory genes (COX-2, iNOS, IL-6, IL-8).

-

-

Data Analysis:

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the fold change in gene expression in this compound-treated cells compared to the stimulated control.

-

Signaling Pathway:

This compound is believed to inhibit the NF-κB signaling pathway. In an inflammatory state, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators[14][16][17].

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Activity

This compound also exhibits antioxidant properties, although some studies suggest it is less potent than other betalains like betanin. Its antioxidant mechanism may involve direct radical scavenging and the modulation of cellular antioxidant defense systems, such as the Nrf2 pathway[15][18][19][20].

Experimental Protocol: In Vitro Antioxidant Assay (DPPH)

This protocol outlines a common method for assessing the radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare different concentrations of this compound in methanol.

-

Add the this compound solutions to the DPPH solution.

-

Include a control with methanol instead of the this compound solution.

-

-

Incubation and Measurement:

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Signaling Pathway:

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It is hypothesized that this compound, like other antioxidants, may activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity[16][18][21][22][23].

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and potentially Nrf2. While further research is needed to fully elucidate its therapeutic potential, particularly regarding its complete synthesis and detailed spectroscopic characterization, the existing data provides a strong foundation for its continued investigation in the fields of nutrition, pharmacology, and drug development.

References

- 1. Vulgaxanthin - Wikipedia [en.wikipedia.org]

- 2. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]

- 4. This compound | C14H17N3O7 | CID 135438599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. betaelegans.com [betaelegans.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]